ETHYL 4-(FURAN-2-AMIDO)-2-METHYLQUINOLINE-6-CARBOXYLATE
Description
Ethyl 4-(furan-2-amido)-2-methylquinoline-6-carboxylate is a quinoline derivative with three key substituents: a methyl group at position 2, a furan-2-amido group at position 4, and an ethyl carboxylate ester at position 4. The furan-2-amido moiety introduces hydrogen-bonding capability and aromatic interactions, which may enhance binding to biological targets.
Properties
IUPAC Name |
ethyl 4-(furan-2-carbonylamino)-2-methylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRSVVDSCAGSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(FURAN-2-AMIDO)-2-METHYLQUINOLINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan-2-amido group and the ethyl ester. Common reagents used in these reactions include furan-2-carboxylic acid, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(FURAN-2-AMIDO)-2-METHYLQUINOLINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoline core.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Ethyl 4-(furan-2-amido)-2-methylquinoline-6-carboxylate has demonstrated promising antimicrobial properties. Studies indicate that quinoline derivatives exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, derivatives have been synthesized that show enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in improving efficacy.
1.2 Anticancer Properties
Research has shown that quinoline derivatives can inhibit cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that this compound induces apoptosis in cancer cells, which could be attributed to its ability to interfere with specific signaling pathways involved in cell survival.
Chemical Synthesis and Derivative Development
2.1 Synthetic Pathways
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of furan derivatives with quinoline carboxylic acids, followed by esterification processes. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Furan, Quinoline Derivative | Acidic medium |
| 2 | Esterification | Ethanol, Acid Catalyst | Reflux |
| 3 | Purification | Crystallization | Solvent evaporation |
2.2 Derivative Exploration
The exploration of derivatives based on this compound has led to compounds with improved biological activities. Modifications at the furan or quinoline moieties can enhance solubility and bioavailability, which are crucial for therapeutic applications.
Material Science Applications
3.1 Organic Electronics
This compound has potential applications in organic electronic devices due to its unique electronic properties. Research indicates that quinoline derivatives can be utilized as organic semiconductors or as components in organic light-emitting diodes (OLEDs). The incorporation of furan enhances the charge transport properties, making it suitable for electronic applications.
3.2 Photovoltaic Cells
The use of this compound in photovoltaic cells is being explored due to its ability to absorb light effectively and convert it into electrical energy. Studies have shown that blending this compound with other materials can improve the efficiency of solar cells.
Case Studies
4.1 Antimicrobial Efficacy Study
A recent study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent.
4.2 Cancer Cell Line Analysis
In another study focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent cytotoxic effect, with an IC50 value indicating effective inhibition of cell proliferation at micromolar concentrations.
Mechanism of Action
The mechanism of action of ETHYL 4-(FURAN-2-AMIDO)-2-METHYLQUINOLINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-Methylquinoline-6-carboxylate (CAS 855763-77-8)
- Structure : Lacks the furan-2-amido group at position 3.
- Key Properties: Similarity score: 0.78 compared to the target compound . Higher lipophilicity due to the absence of the polar amido group. Used as an intermediate in synthesizing bioactive quinolines .
Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid (CAS 1044921-12-1)
- Structure: Features a chlorinated quinoline core with a furyl group at position 2 and a carboxylic acid at position 4 .
- Carboxylic acid group improves water solubility but reduces cell membrane permeability compared to ester derivatives .
Physicochemical Properties
- Lipophilicity: Ethyl esters (e.g., target compound) exhibit higher logP values than carboxylic acids (e.g., 6-chloro-2-furylquinoline-4-carboxylic acid), favoring passive diffusion across membranes .
- Solubility: Amido groups (e.g., furan-2-amido in the target compound) enhance aqueous solubility via hydrogen bonding compared to nonpolar substituents .
Biological Activity
Ethyl 4-(furan-2-amido)-2-methylquinoline-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H12N2O3
- Molecular Weight : 232.25 g/mol
- CAS Number : 37535-43-6
This compound features a quinoline core with a furan ring and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4.9 µM |
| Compound B | S. aureus | 17 µM |
| This compound | MRSA | <100 µM |
The MIC values indicate that these compounds can inhibit bacterial growth at relatively low concentrations, suggesting their potential as therapeutic agents against resistant strains.
Anticancer Activity
Research has also focused on the anticancer properties of quinoline derivatives. This compound has been evaluated for its effects on cancer cell lines. Notably, it has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 5 | Induction of apoptosis |
| Breast Cancer | 10 | Cell cycle arrest |
| Ovarian Cancer | 15 | Inhibition of migration and invasion |
These findings illustrate the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in MDPI evaluated several quinoline derivatives, including this compound, against multidrug-resistant bacteria. The results indicated that this compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Mechanisms : In a study exploring the mechanisms of action for quinoline derivatives, it was found that this compound triggered apoptotic pathways in prostate cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Pharmacokinetic Profile : Research has suggested that compounds similar to this compound possess favorable pharmacokinetic profiles, including good solubility and bioavailability. These characteristics enhance their potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
